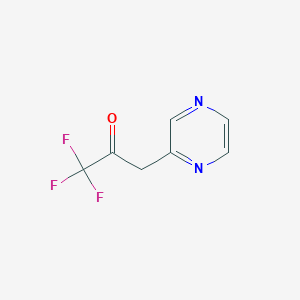

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

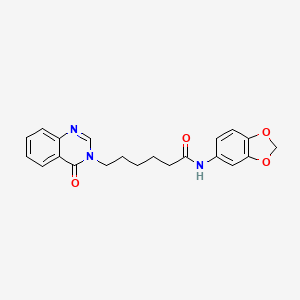

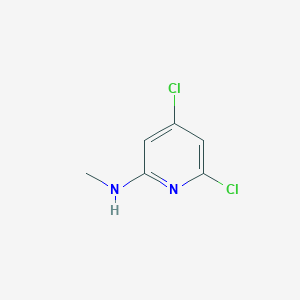

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one is a chemical compound with the CAS Number: 116655-36-8. It has a linear formula of C7H5F3N2O . The compound has a molecular weight of 190.12 . It is typically stored in a refrigerated environment .

Molecular Structure Analysis

The IUPAC name for this compound is 1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-one . The InChI code for this compound is 1S/C7H5F3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4H,3H2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one plays a significant role in the synthesis of novel chemical compounds. Its applications have been demonstrated in various studies focusing on creating new molecular structures with potential utility in different scientific fields. For instance, the synthesis of ynone trifluoroborates from propargylic alcohols, leading to pyrazole trifluoroborate salts, showcases its utility in creating versatile synthetic intermediates with high regiocontrol and excellent yields (Kirkham et al., 2012). Similarly, the efficient synthesis of new biheterocyclic compounds via cyclocondensation reveals its importance in preparing structurally diverse molecules with potential biological activities (Malavolta et al., 2014).

Energetic Materials and Propellants

Research has also explored the use of trifluoromethylated compounds in the development of energetic materials. The synthesis of pentafluorosulfanylpyrazole and its derivatives via click chemistry, resulting in compounds with enhanced detonation performance due to increased density, highlights its application in creating advanced propellants and explosives (Ye et al., 2007).

Advanced Synthesis Techniques

The compound has been utilized in advanced synthesis techniques to create functionalized molecules. For example, the synthesis of fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation demonstrates the potential of 1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one in agricultural chemistry (Fustero et al., 2008). Additionally, the preparation of propargyl hydrazides and their conversion into pyrazoles for high yield synthesis further exemplifies its role in facilitating efficient chemical reactions (Yoshimatsu et al., 2012).

Novel Fluorinated Heterocycles

The compound's ability to contribute to the synthesis of fluorinated heterocycles is noteworthy. Research focusing on condensing selected 1,3-diketones with aromatic hydrazines to produce pyrazoles and other heterocycles underscores its versatility in creating fluorinated molecules for potential use in medicinal chemistry and materials science (Sloop et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-pyrazin-2-ylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMPTFGSBMYHKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)

![N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2958080.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)

![1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2958084.png)

![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)